Fmoc-Dap(Alloc,Me)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

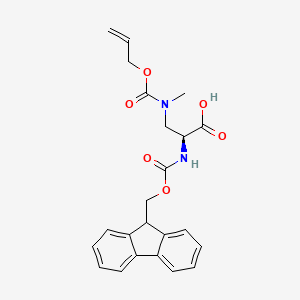

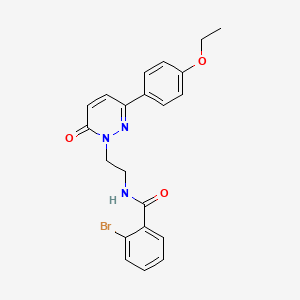

“Fmoc-Dap(Alloc,Me)” is a compound used in peptide synthesis . It is also known as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis .

Synthesis Analysis

The synthesis of “Fmoc-Dap(Alloc,Me)” involves the use of Fmoc solid phase peptide synthesis . This method involves the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .Molecular Structure Analysis

The empirical formula of “Fmoc-Dap(Alloc,Me)” is C22H22N2O6 . Its molecular weight is 410.42 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Dap(Alloc,Me)” include the formation of amide bonds through the generation of an activated ester or by reaction with a coupling reagent .Physical and Chemical Properties Analysis

“Fmoc-Dap(Alloc,Me)” is a solid compound . It is used in peptide synthesis . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Synthesis of Protected Amino Acid Esters A methodology for synthesizing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), incorporating the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc), has been developed. This approach utilizes 2,3-diaminopropanols obtained from Nα-Fmoc-O-tert-butyl-d-serine, leveraging reductive amination and oxidation steps to introduce the necessary functional groups. The procedure maintains the chirality of the starting d-serine and minimizes the need for chromatographic purifications, demonstrating its practicality and efficiency (Temperini et al., 2020).

Synthesis of Orthogonally Protected Amino Acids Fmoc-Dap (Boc/Z/Alloc)-OH, an orthogonally protected amino acid, has been synthesized starting from Fmoc-Asp/Glu. The synthesis involved creating Fmoc-Asp/Glu-5-oxazolidinone acids, converting the acid function to acyl azides, undergoing Curtius rearrangement, and hydrolyzing the oxazolidinone group. This method highlights the practical and efficient synthesis of such protected amino acids, essential for various biochemical and pharmaceutical applications (Rao et al., 2006).

Deprotection and Peptide Coupling A one-pot deprotection/peptide coupling protocol has been developed, which efficiently removes the N-Alloc group from amino acids and facilitates their coupling with activated N-Boc or N-Fmoc amino acids. This process, effective in both solution and solid phase, showcases the versatility of Fmoc-Dap(Alloc,Me) in peptide synthesis and its potential for streamlining the production of complex peptides (Zorn et al., 2001).

Fmoc/Boc-Protected PNA Monomers The synthesis of Fmoc/Boc-protected PNA monomers, such as thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP), has been optimized. These monomers, interchangeable with standard Fmoc PNA monomers, allow for the selective binding and fluorescence quenching of DNA strands, indicating the potential of Fmoc-Dap(Alloc,Me) in enhancing the specificity and functionality of PNA-based molecular probes (St Amant & Hudson, 2012).

作用機序

将来の方向性

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVYJFMPMCGKN-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2637268.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2637271.png)

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)

![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)